Ethyl 3-({3-nitro-2-methylbenzoyl}amino)benzoate
Ethyl 3-({3-nitro-2-methylbenzoyl}amino)benzoate
Brand Name:
Vulcanchem
CAS No.:
VCID:
VC0454689
InChI:
InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-4-7-13(10-12)18-16(20)14-8-5-9-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20)
SMILES:
CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C
Molecular Formula:
C17H16N2O5
Molecular Weight:
328.32g/mol
Ethyl 3-({3-nitro-2-methylbenzoyl}amino)benzoate
CAS No.:
Main Products
VCID: VC0454689
Molecular Formula: C17H16N2O5
Molecular Weight: 328.32g/mol
Product Name | Ethyl 3-({3-nitro-2-methylbenzoyl}amino)benzoate |
---|---|
Molecular Formula | C17H16N2O5 |
Molecular Weight | 328.32g/mol |
IUPAC Name | ethyl 3-[(2-methyl-3-nitrobenzoyl)amino]benzoate |
Standard InChI | InChI=1S/C17H16N2O5/c1-3-24-17(21)12-6-4-7-13(10-12)18-16(20)14-8-5-9-15(11(14)2)19(22)23/h4-10H,3H2,1-2H3,(H,18,20) |
Standard InChIKey | KZEPOULYJQETPJ-UHFFFAOYSA-N |
SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
Canonical SMILES | CCOC(=O)C1=CC(=CC=C1)NC(=O)C2=C(C(=CC=C2)[N+](=O)[O-])C |
PubChem Compound | 842611 |
Last Modified | Aug 20 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume